2-(2,6-Dimethoxyphenyl)pyrrolidine;hydrochloride

Description

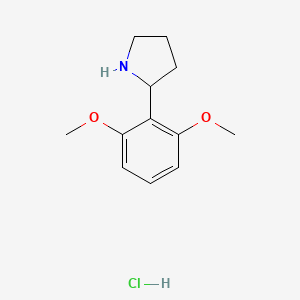

2-(2,6-Dimethoxyphenyl)pyrrolidine hydrochloride is a pyrrolidine derivative featuring a 2,6-dimethoxyphenyl substituent. This compound is structurally characterized by a five-membered pyrrolidine ring bonded to a para-methoxy-substituted aromatic ring.

Properties

IUPAC Name |

2-(2,6-dimethoxyphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-14-10-6-3-7-11(15-2)12(10)9-5-4-8-13-9;/h3,6-7,9,13H,4-5,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPOOMJNWNPBSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2CCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2,6-Dimethoxyphenyl)pyrrolidine;hydrochloride typically involves the reaction of 2,6-dimethoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using an acid catalyst to facilitate the formation of the pyrrolidine ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(2,6-Dimethoxyphenyl)pyrrolidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

2-(2,6-Dimethoxyphenyl)pyrrolidine;hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool to study biological pathways.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethoxyphenyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolidine and Related Derivatives

Key Observations :

- Aromatic Substituents: The 2,6-dimethoxy group in the target compound contrasts with the 2,6-dichloro group in its dichlorophenyl analog (CAS 2241594-09-0).

- Amine Core : Pyrrolidine’s five-membered ring offers conformational flexibility compared to the rigid adamantane (SR142948A) or tricyclic decane (SR48692) frameworks, which may influence blood-brain barrier penetration .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

Table 3: Receptor Affinity and Functional Roles

Key Observations :

- The 2,6-dimethoxyphenyl group is critical for neurotensin receptor antagonism in SR48692 and SR142948A . The target compound’s pyrrolidine core may confer distinct binding kinetics compared to pyrazole-containing analogs.

Biological Activity

The compound 2-(2,6-Dimethoxyphenyl)pyrrolidine;hydrochloride is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(2,6-Dimethoxyphenyl)pyrrolidine;hydrochloride features a pyrrolidine ring substituted with a dimethoxyphenyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antidepressant and Anxiolytic Effects

Recent studies suggest that derivatives of pyrrolidine, including 2-(2,6-Dimethoxyphenyl)pyrrolidine, exhibit antidepressant and anxiolytic properties. The mechanism of action may involve modulation of serotonin receptors, specifically 5-HT_2A and 5-HT_2C receptors. For instance, compounds structurally related to this pyrrolidine have shown selective agonism at 5-HT_2A receptors, which is often linked to antidepressant effects .

Anticancer Activity

Research indicates that pyrrolidine derivatives can possess anticancer properties. In vitro studies have demonstrated that certain analogs exhibit cytotoxic effects against various cancer cell lines. For example, spiro[pyrrolidine-2,3′-oxindoles] have shown promising results against lung cancer cell lines (A549) with IC50 values ranging from 34.99 to 47.92 µM . While specific data on 2-(2,6-Dimethoxyphenyl)pyrrolidine;hydrochloride is limited, the structural similarities suggest potential efficacy in cancer treatment.

Antiviral Activity

The antiviral potential of pyrrolidine derivatives has also been explored. Some compounds have demonstrated activity against viruses such as HIV and hepatitis A virus (HAV). The presence of a β-amino acid moiety in related compounds has been associated with enhanced antiviral effects . Although direct studies on 2-(2,6-Dimethoxyphenyl)pyrrolidine;hydrochloride are scarce, its structural characteristics may confer similar antiviral properties.

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrrolidine derivatives is crucial for optimizing their biological activity. For instance:

- Substituent Effects : The presence of electron-donating groups (e.g., methoxy) on the aromatic ring enhances receptor binding affinity and selectivity .

- Ring Modifications : Variations in the pyrrolidine ring structure can significantly affect pharmacological profiles. For example, modifications that increase lipophilicity often improve membrane permeability and bioavailability.

Data Table: Summary of Biological Activities

| Activity | Compound | IC50/EC50 Values | Notes |

|---|---|---|---|

| Antidepressant | Pyrrolidine derivatives | Varies by structure | Agonism at 5-HT_2A receptors |

| Anticancer | Spiro[pyrrolidine-2,3′-oxindoles] | 34.99 - 47.92 µM | Effective against A549 lung cancer cells |

| Antiviral | β-amino acid-containing derivatives | Varies | Activity against HIV and HAV |

Case Studies

- Antidepressant Activity : A study on related pyrrolidine compounds showed significant reduction in depressive behaviors in animal models when administered at specific dosages .

- Anticancer Efficacy : In vitro assays revealed that certain pyrrolidine derivatives inhibit proliferation in various cancer cell lines, suggesting a need for further exploration into their mechanisms .

- Antiviral Properties : Research into β-amino acid derivatives highlighted their potential as antiviral agents, warranting further investigation into their pharmacodynamics and therapeutic applications .

Q & A

Q. How can researchers optimize the synthesis of 2-(2,6-Dimethoxyphenyl)pyrrolidine hydrochloride to improve yield and purity?

Methodological Answer: Optimization begins with factorial design experiments to evaluate variables like temperature, solvent polarity, and catalyst loading. For instance, using a 2³ factorial design can identify critical parameters affecting yield. Reaction monitoring via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures real-time tracking of intermediates and byproducts . Post-synthesis, recrystallization in ethanol/water mixtures (70:30 v/v) enhances purity, as demonstrated for structurally similar hydrochlorides . Computational reaction path searches (e.g., via quantum chemical DFT calculations) can predict optimal conditions, reducing trial-and-error approaches .

Q. What analytical techniques are recommended to confirm the structural integrity of 2-(2,6-Dimethoxyphenyl)pyrrolidine hydrochloride?

Methodological Answer: Combine orthogonal methods:

- NMR (¹H/¹³C in DMSO-d6): Verify methoxy (δ 3.7–3.9 ppm) and pyrrolidine ring protons (δ 1.8–2.2 ppm).

- HPLC-MS (ESI+): Confirm molecular ion [M+H]+ at m/z 252.1 and chloride adducts.

- XRD : Compare crystal structure with PubChem data for analogous hydrochlorides (e.g., 2-chloro-4-(chloromethyl)pyridine hydrochloride) .

- TGA/DSC : Assess thermal stability; decomposition temperatures >200°C indicate high purity .

Q. How should researchers address discrepancies in reported solubility profiles for this compound?

Methodological Answer: Contradictions often arise from polymorphic forms or residual solvents. Standardize solubility testing by:

Pre-equilibrating solvents (e.g., water, DMSO) at 25°C.

Using shake-flask method with HPLC quantification.

Cross-referencing with computational solubility predictions (e.g., COSMO-RS models) .

For hygroscopic samples, Karl Fischer titration ensures accurate water content measurement .

Advanced Research Questions

Q. What computational strategies are recommended to predict the reactivity of 2-(2,6-Dimethoxyphenyl)pyrrolidine hydrochloride in novel reaction environments?

Methodological Answer:

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to identify nucleophilic attack sites on the pyrrolidine ring.

- Machine Learning : Train models on PubChem datasets of analogous compounds (e.g., pyridine hydrochlorides) to predict regioselectivity in alkylation or acylation reactions .

- Transition State Analysis : Use Gaussian 16 with B3LYP/6-31G(d) basis set to calculate activation energies for potential side reactions (e.g., demethylation under acidic conditions) .

Q. How can researchers design experiments to resolve contradictions in the compound’s reported biological activity?

Methodological Answer:

- Dose-Response Curves : Use standardized cell lines (e.g., HEK293) and control for hydrochloride counterion effects by comparing with freebase analogs.

- Metabolite Profiling : LC-MS/MS to identify degradation products in biological matrices, which may explain variability in IC50 values .

- Cheminformatics : Apply Tanimoto similarity analysis to compare this compound’s pharmacophore with known bioactives (e.g., Sigma-Aldrich’s 2,6-dichlorophenylhydrazine derivatives) .

Q. What methodologies are effective for studying the compound’s stability under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies : Expose samples to stressors:

- Oxidative : 3% H2O2, 40°C, 72h.

- Photolytic : ICH Q1B guidelines (1.2 million lux·hr).

- Hydrolytic : pH 1–13 buffers at 60°C .

- Stability-Indicating Assays : Use UPLC-PDA (BEH C18 column) to resolve degradation peaks.

- Data Modeling : Apply Arrhenius equation to predict shelf life at 25°C from accelerated stability data .

Methodological Tables

Q. Table 1: Recommended Analytical Parameters for Purity Assessment

| Technique | Parameters | Reference Standard |

|---|---|---|

| HPLC | C18, 0.1% TFA, 1.0 mL/min, 254 nm | USP Pyridoxal HCl |

| NMR (DMSO-d6) | 400 MHz, 128 scans | Hydrastinine HCl |

| TGA | 10°C/min, N2 atmosphere | Sigma-Aldrich protocols |

Q. Table 2: Computational Tools for Reactivity Prediction

| Tool | Application | Example Output |

|---|---|---|

| Gaussian 16 | Transition state energy calculation | ΔG‡ for demethylation |

| COSMO-RS | Solubility prediction | logS in ethanol/water |

| RDKit | Pharmacophore mapping | Tanimoto similarity score |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.